molecular formula C11H16ClNO2 B13978001 1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol

1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol

Cat. No.: B13978001
M. Wt: 229.70 g/mol
InChI Key: HNJOCEAUEPLIAL-UHFFFAOYSA-N
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Description

1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol typically involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with epichlorohydrin under basic conditions to form the intermediate, followed by further reactions to introduce the chloro group and the hydroxyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol involves its interaction with specific molecular targets. The chloro group and the hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The methoxyphenyl group can also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-(4-methoxyphenyl)propan-1-one: Similar structure but lacks the methylamino group.

    1-Chloro-3-(4-methoxyphenyl)propan-2-ol: Similar structure but lacks the methylamino group.

Uniqueness

1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol is unique due to the presence of both the methylamino group and the methoxyphenyl group, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

1-chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol

InChI

InChI=1S/C11H16ClNO2/c1-15-11-4-2-9(3-5-11)7-13-8-10(14)6-12/h2-5,10,13-14H,6-8H2,1H3

InChI Key

HNJOCEAUEPLIAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC(CCl)O

Origin of Product

United States

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